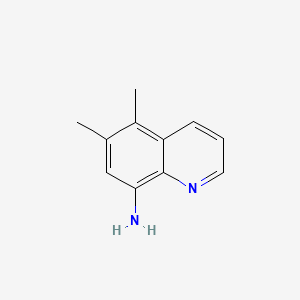

5,6-Dimethylquinolin-8-amine

Description

Overview of Quinolines and their Significance in Chemical Research

Quinoline (B57606) is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. ontosight.ai It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. chemicalbook.com This bicyclic structure is a common motif in a vast array of biologically active compounds and serves as a crucial building block in medicinal chemistry and materials science. prepchem.comnih.gov The quinoline scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.gov

The significance of quinolines stems from their diverse pharmacological properties, which include antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory activities. researchgate.net A classic example is quinine, a natural alkaloid extracted from the bark of the Cinchona tree, which has been a cornerstone in the treatment of malaria for centuries. ontosight.ai This has inspired the development of numerous synthetic antimalarial drugs containing the quinoline core, such as chloroquine (B1663885) and primaquine (B1584692). ontosight.ai Beyond medicine, quinoline and its derivatives are utilized as solvents, corrosion inhibitors, and precursors for dyes and pesticides. ontosight.ai

Importance of Functionalized Quinoline Scaffolds in Organic Synthesis and Beyond

The true versatility of the quinoline nucleus is unlocked through functionalization, which involves the introduction of various chemical groups at different positions on the ring system. nih.gov This process allows chemists to fine-tune the electronic, steric, and physicochemical properties of the molecule, thereby modulating its biological activity and potential applications. nih.gov The ability to introduce substituents at multiple positions makes the quinoline scaffold an exceptionally valuable platform in organic synthesis for the creation of novel and complex molecules. nih.gov

Functionalized quinolines are not only pivotal in drug discovery but also find applications in other areas. For instance, 8-hydroxyquinoline (B1678124) is a well-known chelating agent, and its derivatives are used in analysis and as fungicides. ontosight.ai The development of efficient synthetic methods, including metal-catalyzed cross-coupling reactions and multicomponent reactions, has further expanded the accessibility and diversity of functionalized quinoline derivatives. nih.gov These advancements enable the creation of molecular hybrids, where the quinoline scaffold is combined with other pharmacophores to generate compounds with potentially synergistic or novel activities. nih.gov

Research Landscape of Quinoline-8-amine Derivatives

Within the broad family of quinoline derivatives, those bearing an amino group at the 8-position, known as quinoline-8-amines, represent a particularly important subclass. alfa-chemistry.com 8-Aminoquinoline (B160924) itself is a pale yellow solid and serves as a key intermediate in the synthesis of various functional molecules. alfa-chemistry.com The amino group at this position can act as a directing group in chemical reactions, facilitating further functionalization of the quinoline ring, particularly at the C5 and C7 positions. chemicalbook.com

The research on quinoline-8-amine derivatives is heavily influenced by their therapeutic potential. The antimalarial drug primaquine is a prominent example of a functionalized 8-aminoquinoline. alfa-chemistry.com More recently, tafenoquine, another derivative, was approved for medical use. alfa-chemistry.com Beyond infectious diseases, research has explored the potential of 8-aminoquinoline derivatives in areas such as neurodegenerative diseases and cancer, often leveraging their ability to chelate metal ions, which are implicated in oxidative stress and disease pathology. chemrio.com The synthesis of novel 8-aminoquinoline derivatives continues to be an active area of research, with a focus on creating compounds with improved efficacy and safety profiles. nih.gov

Focus and Scope of Research on 5,6-Dimethylquinolin-8-amine

The specific compound, this compound, is a derivative of quinoline-8-amine with two methyl groups attached to the benzene ring portion of the scaffold. While the broader class of quinoline derivatives is extensively studied, detailed scientific research focusing specifically on this compound is limited in publicly accessible literature. ontosight.ai Most of the available information comes from chemical suppliers, which provides basic data about the compound's identity. chemicalbook.com

This compound is primarily recognized as a synthetic intermediate. For instance, it can be derived from the reduction of 5,6-Dimethyl-8-nitroquinoline. The presence of the methyl groups at the 5- and 6-positions can influence the molecule's electronic properties, solubility, and how it interacts with biological targets compared to the parent 8-aminoquinoline. ontosight.ai However, without dedicated studies, its specific biological activities and potential applications remain largely speculative and would require further investigation to be determined. ontosight.ai The research landscape for this particular molecule is therefore open for exploration, from developing efficient synthesis routes to investigating its potential pharmacological properties.

Compound Data

Interactive Table of Quinoline Properties

| Property | Value | Reference |

| Chemical Formula | C₉H₇N | ontosight.ai |

| Molar Mass | 129.16 g/mol | ontosight.ai |

| Appearance | Colorless hygroscopic liquid | ontosight.ai |

| Density | 1.093 g/cm³ | ontosight.ai |

| Melting Point | -15 °C | ontosight.ai |

| Boiling Point | 237 °C | ontosight.ai |

Interactive Table of this compound Properties

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₂N₂ | |

| Molecular Weight | 172.23 g/mol | |

| CAS Number | 68527-69-5 | chemicalbook.com |

| Appearance | Solid (predicted) | N/A |

| Solubility | Insoluble in water (predicted) | N/A |

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-6-10(12)11-9(8(7)2)4-3-5-13-11/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFUCAPVUDEZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1C)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071612 | |

| Record name | 8-Quinolinamine, 5,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68527-69-5 | |

| Record name | 5,6-Dimethyl-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68527-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-8-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinamine, 5,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 5,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethylquinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIMETHYL-8-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY4UF2DHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 5,6 Dimethylquinolin 8 Amine

Direct Synthesis Approaches

Direct approaches for quinoline (B57606) synthesis aim to construct the bicyclic system in a minimal number of steps, often through convergent strategies that bring together key structural fragments. These methods are prized for their atom economy and operational simplicity compared to more linear synthetic routes.

The formation of the quinoline ring is most commonly achieved through cyclization reactions that form one of the rings onto a pre-existing benzene (B151609) or pyridine (B92270) ring. These intramolecular or intermolecular processes are the focal point of both classical and modern quinoline syntheses.

Lewis acid catalysis plays a pivotal role in modern organic synthesis, and the formation of quinolines is no exception. Main group metal Lewis acids, such as tin(II) chloride (SnCl₂) and indium(III) chloride (InCl₃), have emerged as effective catalysts for the annulation reactions leading to quinolin-8-amines. rsc.orgrsc.org These catalysts facilitate intramolecular cyclizations under aerobic conditions. rsc.orgresearchgate.net

Indium(III) salts, in particular, are noted for their stability in water and potential for reusability, making them attractive for greener chemical processes. bath.ac.ukalfa-chemistry.com They can catalyze a variety of organic transformations, including the formation of carbon-nitrogen bonds essential for quinoline synthesis. alfa-chemistry.comnih.gov The synthesis of quinolin-8-amines can be achieved from mono-propargylated aromatic ortho-diamines through intramolecular hydroamination and hydroarylation catalyzed by these Lewis acids. rsc.orgresearchgate.net The choice of catalyst can influence the reaction pathway, with tin(II) chloride often promoting a 6-exo-dig cyclization, while indium(III) chloride can favor a 6-endo-dig cyclization, depending on the substrate. rsc.org

| Catalyst | Starting Material | Key Transformation | Ref. |

| Tin(II) Chloride (SnCl₂) | Mono-propargylated aromatic ortho-diamines | Intramolecular hydroamination/hydroarylation (6-exo-dig) | rsc.org |

| Indium(III) Chloride (InCl₃) | Mono-propargylated aromatic ortho-diamines | Intramolecular hydroamination/hydroarylation (6-endo-dig) | rsc.org |

| Indium(III) Triflate (In(OTf)₃) | 2-Aminoaryl ketones and alkynes | Alkynylation-cyclization | thieme-connect.de |

Intramolecular hydroamination and hydroarylation reactions provide a direct route to the quinoline core by forming a new heterocyclic ring. These reactions involve the addition of an N-H or C-H bond across a carbon-carbon triple bond within the same molecule. For the synthesis of quinolin-8-amines, these methodologies are often applied to N-propargyl aniline (B41778) derivatives. rsc.orgrsc.org

The process can be catalyzed by main group metal Lewis acids like tin and indium chlorides. rsc.orgresearchgate.net The reaction proceeds via an intramolecular attack of the amino group (hydroamination) or the aromatic ring (hydroarylation) onto the alkyne moiety. The regioselectivity of this cyclization—determining which atom of the alkyne is attacked—can be dependent on the substitution pattern of the starting material. rsc.orgrsc.org This approach is valuable as it constructs the nitrogen-containing ring of the quinoline system in a single, atom-economical step. More recently, nanocatalysts, such as superparamagnetic Fe₃O₄ nanoparticles, have also been employed to facilitate intramolecular hydroarylation followed by oxidation to yield the quinoline derivative. nih.gov

| Method | Catalyst Type | Key Intermediate | Ref. |

| Intramolecular Hydroamination | Main Group Metal Lewis Acids | N-propargyl aniline derivatives | rsc.orgresearchgate.net |

| Intramolecular Hydroarylation | Main Group Metal Lewis Acids | N-propargyl aniline derivatives | rsc.orgresearchgate.net |

| Intramolecular Hydroarylation | Nanoparticles (e.g., Fe₃O₄) | Propargylamine intermediate | nih.gov |

One-pot syntheses are highly efficient as they reduce the need for purification of intermediates, saving time and resources. A notable one-pot procedure for quinolin-8-amines starts from ortho-nitro N-propargyl anilines. rsc.orgresearchgate.net This method cleverly combines the reduction of a nitro group and a subsequent cyclization in a single reaction vessel.

Using stoichiometric amounts of tin(II) chloride dihydrate (SnCl₂·2H₂O) or indium powder, the nitro group is first reduced to an amino group. The newly formed amine then participates in an intramolecular cyclization onto the propargyl group, catalyzed by the same metal species, to form the quinoline ring system. rsc.orgrsc.orgresearchgate.net The reaction's outcome, specifically whether it yields a quinoxaline (B1680401) or a quinolin-8-amine, is highly dependent on the substituents on the alkyne portion of the starting material. rsc.orgresearchgate.net This substituent-dependent regioselectivity provides a versatile tool for accessing different heterocyclic scaffolds from a common precursor. rsc.org

| Reagent | Starting Material | Product Type | Key Feature | Ref. |

| SnCl₂·2H₂O | ortho-Nitro N-propargyl aniline | Quinoxaline or Quinolin-8-amine | Reduction and cyclization in one pot | rsc.orgrsc.org |

| Indium powder | ortho-Nitro N-propargyl aniline | Quinoxaline or Quinolin-8-amine | Substituent-dependent regioselectivity | rsc.orgrsc.orgresearchgate.net |

The Skraup synthesis is a classic method for producing quinolines, traditionally involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. However, the reaction is notoriously vigorous and often produces significant amounts of tarry by-products. cdnsciencepub.com Consequently, numerous modifications have been developed to improve safety, yield, and ease of operation.

One significant modification involves substituting the free aniline with its acetylated derivative (an acetanilide). cdnsciencepub.comcdnsciencepub.com This change has been shown to substantially increase the yield of quinoline and temper the violence of the reaction, making its initiation less difficult to observe and reducing the formation of by-products. cdnsciencepub.com Another "green" modification utilizes glycerol in neat water under microwave irradiation, avoiding harsh acids and organic solvents. rsc.org While this method provides a more environmentally friendly route, yields can be variable. rsc.org Other modifications focus on altering the reaction workup or the way reactants are brought together to achieve a less violent reaction and a substantial increase in the yield of the quinoline product. researchgate.net

| Modification | Key Reagent/Condition | Advantage | Ref. |

| Acetanilide Use | Acetanilide instead of aniline | Increased yield, reduced reaction violence | cdnsciencepub.comcdnsciencepub.com |

| Microwave-Assisted | Glycerol, neat water, microwave irradiation | Environmentally friendly ("green") | rsc.org |

| Procedural Changes | Altered mixing of reactants | Reduced violence, increased yield | researchgate.netacs.org |

Modern synthetic methods increasingly focus on sustainability and efficiency, leading to the development of aerobic oxidative aromatization protocols for quinoline synthesis. These methods utilize molecular oxygen from the air as the ultimate oxidant, which is both environmentally benign and cost-effective. organic-chemistry.orgacs.orgnih.gov

A prominent example is the palladium-catalyzed aerobic oxidative aromatization of simple aliphatic alcohols and anilines. acs.orgnih.govacs.org This reaction, often facilitated by a Pd(OAc)₂/2,4,6-Collidine/Brønsted acid catalytic system, directly assembles readily available starting materials into diverse quinoline derivatives in high yields. acs.orgnih.gov The process involves the in-situ formation of an intermediate from the alcohol and aniline, which then undergoes cyclization and subsequent dehydrogenation (aromatization) to form the final quinoline product. This protocol demonstrates wide functional group tolerance and is scalable, making it highly practical for chemical and pharmaceutical applications. acs.orgacs.org Another approach uses a radical cation salt to induce the aerobic oxidation of alkyl 4-anilinocrotonates, which then undergo a domino cyclization to afford quinoline-2-carboxylate esters. nih.gov

| Catalyst System | Reactants | Key Process | Ref. |

| Pd(OAc)₂/2,4,6-Collidine/Brønsted acid | Aliphatic alcohols and anilines | Cross-dehydrogenative coupling/aromatization | acs.orgnih.govacs.org |

| Radical Cation Salt | Alkyl 4-anilinocrotonates | Radical-induced oxidation/domino cyclization | nih.gov |

| Heterogeneous Cobalt Oxide | 1,2,3,4-Tetrahydroquinolines | Aerobic dehydrogenation | organic-chemistry.org |

Cyclization Reactions for Quinoline Ring Formation

Cyclocondensation and Cyclization Techniques

The synthesis of the quinoline ring system is often achieved through powerful cyclocondensation reactions that form the heterocyclic ring from acyclic or simpler cyclic precursors. For 5,6-Dimethylquinolin-8-amine, key strategies include the Skraup, Doebner-von Miller, and Povarov reactions.

Skraup Synthesis: This classic method involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. researchgate.net To produce this compound, the logical starting material would be 3,4-dimethylbenzene-1,2-diamine. In this reaction, the glycerol is first dehydrated by the sulfuric acid to form acrolein (an α,β-unsaturated aldehyde). acs.org One of the amino groups of the diamine then undergoes a conjugate addition to the acrolein, followed by cyclization and oxidation to yield the final quinoline product. The second amino group from the starting diamine becomes the 8-amino group of the product.

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones to react with an aniline derivative under acidic conditions. rug.nlquora.com This approach offers greater versatility as various substituted enals or enones can be used. For the target compound, the reaction would again involve 3,4-dimethylbenzene-1,2-diamine, which would be reacted with acrolein or its equivalent. The reaction proceeds through a series of steps including conjugate addition, cyclization, and dehydration. nih.gov

Povarov Reaction: A more contemporary approach involves the Povarov reaction, an aza-Diels-Alder reaction, which can be used to construct 8-aminoquinolines from simple starting materials. rsc.org This method typically involves the reaction of a 1,2-phenylenediamine (like 3,4-dimethylbenzene-1,2-diamine), an aldehyde, and an enol ether. rsc.org This three-component reaction provides a convergent and efficient pathway to substituted 8-aminoquinolines.

The table below summarizes these cyclocondensation strategies for the synthesis of this compound.

| Reaction Name | Key Reactants | Conditions | Product |

| Skraup Synthesis | 3,4-Dimethylbenzene-1,2-diamine, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene), Heat | This compound |

| Doebner-von Miller Reaction | 3,4-Dimethylbenzene-1,2-diamine, Acrolein | Acid Catalyst (e.g., HCl, Lewis Acids), Heat | This compound |

| Povarov Reaction | 3,4-Dimethylbenzene-1,2-diamine, Aldehyde, Enol Ether | Fluoroalcohols (TFE or HFIP) | Substituted this compound derivative |

Derivatization and Functionalization Strategies

The this compound scaffold can be further modified at either the exocyclic amino group or the quinoline ring itself, allowing for the synthesis of a diverse range of derivatives.

Amino Group Modifications

The primary amino group at the C8 position is a key site for functionalization, most commonly through alkylation.

N-alkylation of the primary amine at the 8-position introduces alkyl groups, a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov This transformation can be achieved through several standard organic synthesis methods.

Direct Alkylation: This involves reacting the amine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Selective mono-alkylation can be challenging as over-alkylation can occur. nih.gov

Reductive Amination: A more controlled method for mono-alkylation involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB).

The table below outlines potential N-alkylation reactions starting from this compound.

| Alkylating Agent | Reaction Type | Conditions | Expected Product |

| Iodomethane | Direct Alkylation | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N,5,6-Trimethylquinolin-8-amine |

| 1-Bromobutane | Direct Alkylation | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Butyl-5,6-dimethylquinolin-8-amine |

| Acetaldehyde | Reductive Amination | Reducing Agent (e.g., NaBH(OAc)₃), Acid catalyst | N-Ethyl-5,6-dimethylquinolin-8-amine |

| Acetone | Reductive Amination | Reducing Agent (e.g., NaBH₄), Acid catalyst | N-Isopropyl-5,6-dimethylquinolin-8-amine |

Ring Functionalization Reactions

The aromatic quinoline core can undergo substitution reactions, primarily electrophilic aromatic substitution on the electron-rich benzene ring portion.

In electrophilic aromatic substitution, an electrophile attacks the quinoline ring. The benzene portion of quinoline is more reactive than the pyridine portion. quimicaorganica.org The reactivity and regioselectivity are dictated by the existing substituents. The 8-amino group is a very strong activating, ortho-, para-directing group, while the 5- and 6-methyl groups are weakly activating and also ortho-, para-directing. byjus.com The combined effect of these groups strongly activates the C7 position for electrophilic attack.

Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring. It is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The reaction with this compound is expected to yield the 7-nitro derivative.

Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) and is performed using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in H₂SO₄). libretexts.orgyoutube.com The electrophile is SO₃ or protonated SO₃. youtube.com This reaction is often reversible. The expected product would be 8-amino-5,6-dimethylquinoline-7-sulfonic acid.

The table below details these electrophilic substitution reactions.

| Reaction | Reagents | Electrophile | Expected Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 7-Nitro-5,6-dimethylquinolin-8-amine |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | SO₃ | 8-Amino-5,6-dimethylquinoline-7-sulfonic acid |

Nucleophilic aromatic substitution (SNAAr) on the quinoline ring is generally difficult unless the ring is activated by strong electron-withdrawing groups or the leaving group is at an activated position (C2 or C4). acs.org To discuss halogen displacement, one must start with a halogenated derivative of this compound, for instance, 7-chloro-5,6-dimethylquinolin-8-amine (which could be synthesized via electrophilic chlorination).

Once formed, the halogen at the C7 position can be displaced by a variety of strong nucleophiles. These reactions often require harsh conditions (high temperature and/or pressure) but can be facilitated by metal catalysis (e.g., copper in the Ullmann condensation or palladium in Buchwald-Hartwig amination). The displacement of a halogen by another is also possible, following reactivity trends. rsc.orgscience-revision.co.ukyoutube.comyoutube.com

The table below illustrates potential nucleophilic displacement reactions on a hypothetical 7-chloro-5,6-dimethylquinolin-8-amine precursor.

| Nucleophile | Reaction Type | Conditions | Expected Product |

| Sodium methoxide (B1231860) (NaOCH₃) | SNAr | Heat, DMF or DMSO | 7-Methoxy-5,6-dimethylquinolin-8-amine |

| Piperidine | SNAr / Buchwald-Hartwig | Heat or Pd-catalyst, Base | 7-(Piperidin-1-yl)-5,6-dimethylquinolin-8-amine |

| Sodium azide (B81097) (NaN₃) | SNAr | Heat, DMF | 7-Azido-5,6-dimethylquinolin-8-amine |

| Potassium cyanide (KCN) | SNAr (Rosenmund–von Braun reaction) | CuCN, Heat, Polar aprotic solvent | 8-Amino-5,6-dimethylquinoline-7-carbonitrile |

Oxidation and Reduction Reactions

Oxidation and reduction reactions are fundamental for introducing or modifying the 8-amino group on the 5,6-dimethylquinoline (B184590) core. The most prevalent strategy involves the reduction of a corresponding 8-nitroquinoline (B147351) precursor.

A common and highly effective method for this transformation is catalytic hydrogenation. The precursor, 5,6-dimethyl-8-nitroquinoline, can be reduced to the desired 8-amine with near-quantitative conversion using catalysts like Raney nickel under hydrogen pressure. This method is valued for its clean conversion and high yields, effectively reducing the nitro group without affecting the aromatic quinoline ring or the methyl substituents.

Alternatively, chemical reduction provides a cost-effective route. Reagents such as iron powder in an acidic medium like acetic acid are used to reduce the nitro group. This method, while efficient, typically requires a neutralization step and filtration to remove metal residues post-reaction. Another approach involves the reduction of an oxime. A two-step process can be envisioned where 5,6-dimethylquinoline is first nitrosated to form an oxime at the 8-position, which is subsequently reduced to the primary amine. researchgate.net

Table 1: Comparison of Reduction Methods for Synthesizing 8-Aminoquinolines This table is based on analogous reactions for similar quinoline compounds.

| Method | Reagents & Catalyst | Typical Conditions | Advantages | Considerations |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Nickel | 50-60 psi H₂, 80°C | High yield (e.g., ~92%), clean reaction. | Requires specialized pressure equipment. |

| Chemical Reduction | Iron powder, Acetic Acid/Water | 70°C, 4 hours | Cost-effective, readily available reagents. | Requires post-reaction neutralization and filtration. |

| Chemical Reduction | Sodium Dithionite (Na₂S₂O₄) | THF/Water | Used for reducing nitroso groups to amines. semanticscholar.org | Often follows a nitrosation step. semanticscholar.org |

Schiff Base Formation and Imino-Quinoline Derivatives

The primary amine at the C-8 position of this compound is a versatile functional group that readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. researchgate.netnih.gov This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. researchgate.net

The synthesis is typically straightforward, often achieved by refluxing a mixture of this compound and the desired carbonyl compound in a solvent like ethanol. nih.govasianpubs.org The reaction can be catalyzed by acids or bases. researchgate.net The resulting imino-quinoline derivatives are significant as "privileged ligands" in coordination chemistry, capable of stabilizing various metals in different oxidation states, and are explored for their biological activities and catalytic applications. nih.govnih.gov The properties of the resulting Schiff base can be tuned by selecting different aldehydes or ketones, which modifies the steric and electronic environment around the imine group. nih.gov

Table 2: Examples of Schiff Base Formation with 8-Aminoquinoline (B160924) Derivatives This table projects the reaction of this compound based on documented reactions of 8-aminoquinoline.

| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | 2,6-Pyridinedicarboxaldehyde | Reflux in aqueous solution | Bis-imino-quinoline Schiff Base | asianpubs.org |

| This compound | 2-Hydroxy Naphthaldehyde | Reflux in methanol, 4h | Imino-naphthalenol Quinoline | nih.gov |

| This compound | ortho-Vanillin | Reflux in methanol, 4h | Imino-guaiacol Quinoline | nih.gov |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, and they are highly relevant to the synthesis of complex aromatic molecules like this compound. acs.org The Buchwald-Hartwig amination is a premier method for C-N bond formation, allowing for the synthesis of arylamines from aryl halides. youtube.com

In a synthetic route towards this compound, this reaction could be applied by coupling an 8-halo-5,6-dimethylquinoline (e.g., 8-bromo- or 8-chloro-) with an ammonia (B1221849) equivalent or a protected amine. nih.gov This process requires a palladium catalyst, a suitable phosphine (B1218219) ligand (such as BrettPhos or RuPhos), and a base (commonly sodium tert-butoxide). youtube.comnih.gov The reaction proceeds via a catalytic cycle involving oxidative addition, amidation, and reductive elimination. youtube.com

Alternatively, palladium-catalyzed reactions like the Suzuki coupling can be used to construct the substituted quinoline skeleton itself. nih.govnih.gov For instance, one of the methyl groups could potentially be introduced by coupling a halo-methyl-aminoquinoline with an appropriate organoboron reagent. These methods offer high functional group tolerance and are instrumental in modern synthetic organic chemistry. nih.gov

Table 3: Hypothetical Buchwald-Hartwig Amination for this compound Synthesis

| Component | Example Reagent | Function | Reference |

|---|---|---|---|

| Aryl Halide | 8-Bromo-5,6-dimethylquinoline | Electrophilic partner | acs.orgnih.gov |

| Amine Source | Ammonia, Benzophenone imine, or LiN(SiMe₃)₂ | Nucleophilic partner | nih.gov |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Source of active Pd(0) catalyst | youtube.comnih.gov |

| Ligand | BrettPhos, RuPhos, or other biaryl phosphines | Stabilizes palladium and facilitates catalytic cycle | nih.gov |

| Base | NaOtBu or K₃PO₄ | Deprotonates the amine/facilitates reductive elimination | youtube.com |

Reactivity and Reaction Mechanisms of 5,6 Dimethylquinolin 8 Amine and Its Derivatives

Mechanistic Elucidation of Quinoline (B57606) Ring Formation

The formation of the quinoline ring system is a cornerstone of heterocyclic chemistry. For derivatives like 5,6-dimethylquinolin-8-amine, classical methods such as the Skraup and Doebner-von Miller syntheses are foundational. The Skraup synthesis involves the reaction of an aniline (B41778), in this case, likely a dimethyl-substituted aniline, with glycerol (B35011), sulfuric acid, and an oxidizing agent. The Doebner-von Miller reaction offers a modification using α,β-unsaturated aldehydes or ketones. acs.org A significant improvement to this method involves using a large excess of crotonaldehyde. acs.org

More contemporary methods have focused on metal-catalyzed cyclization reactions. One such approach involves the intramolecular cyclization of N-propargyl aniline derivatives. researchgate.netrsc.orgrsc.org These reactions can proceed via different pathways, namely 6-exo-dig or 6-endo-dig cyclizations, to yield quinoline or related heterocyclic structures. rsc.orgrsc.org The reaction mechanism is believed to involve the activation of the alkyne moiety by a Lewis acid, which increases its electrophilicity and facilitates the subsequent intramolecular attack by the aniline nitrogen or the aromatic ring. rsc.orgrsc.org

Studies using deuterated solvents have provided insight into these mechanisms. For instance, in reactions conducted in isopropanol-d8, a decrease in the intensity of specific proton signals in the NMR spectrum indicates which positions are involved in the reaction cascade, highlighting the dynamic nature of the cyclization and aromatization steps. rsc.org

Regioselectivity Studies in Functionalization Reactions

The substitution pattern on the quinoline ring significantly influences the regioselectivity of subsequent functionalization reactions. The amino group at the C8 position and the methyl groups at C5 and C6 in this compound direct incoming electrophiles to specific positions.

In electrophilic aromatic substitution reactions, the amino group is a powerful activating and directing group. vulcanchem.com For instance, the formylation of 8-(dimethylamino)quinoline using Vilsmeier-Haack or Duff conditions has been shown to yield 8-(dimethylamino)quinoline-5-carbaldehyde, indicating a strong preference for substitution at the C5 position. mdpi.com This is attributed to the electron-donating nature of the amino group, which increases the electron density at the C5 and C7 positions. mdpi.com

The regioselectivity of cyclization reactions to form the quinoline ring itself is also highly dependent on the substituents of the precursors. researchgate.netrsc.orgrsc.org In the synthesis from N-propargyl aniline derivatives, the substitution on the alkyne determines whether the reaction proceeds via a 6-exo-dig pathway to form quinoxalines or a 6-endo-dig pathway to yield quinolin-8-amines. researchgate.netrsc.orgrsc.org Specifically, terminal alkynes tend to favor the formation of quinoxaline (B1680401) derivatives, while internal alkynes can lead to the exclusive formation of quinoline-8-amines. researchgate.net This highlights a remarkable substituent-dependent control over the reaction outcome.

| Precursor Type | Cyclization Pathway | Product | Reference |

| Terminal N-propargylaniline | 6-exo-dig | Quinoxaline derivative | researchgate.netrsc.org |

| Internal N-propargylaniline | 6-endo-dig | Quinolin-8-amine derivative | researchgate.netrsc.org |

Role of Lewis Acid Catalysis in Reactivity

Lewis acid catalysis plays a pivotal role in many reactions involving the synthesis and functionalization of quinolines. wikipedia.org In the context of quinoline ring formation from N-propargyl anilines, Lewis acids such as stannic chloride (SnCl4) and indium(III) chloride (InCl3) are instrumental. researchgate.netrsc.orgrsc.org They function by coordinating to the alkyne's triple bond, which enhances its electrophilic character and facilitates the intramolecular cyclization. rsc.orgrsc.orgwikipedia.org This activation is crucial for the reaction to proceed efficiently under aerobic conditions. researchgate.netrsc.orgrsc.org

The choice of Lewis acid can influence the reaction's efficiency. Both tin and indium chlorides have been shown to be effective catalysts for these annulations. researchgate.netrsc.orgrsc.org The reactions can be performed in a catalytic manner, starting from the corresponding ortho-diamino compounds, or in a one-pot synthesis from ortho-nitro N-propargyl anilines using stoichiometric amounts of the reducing agent and the Lewis acid. researchgate.netrsc.org

The general mechanism involves the Lewis acid binding to the lone-pair-bearing heteroatom, in this case, the nitrogen of the amino group or the oxygen of a carbonyl group in related reactions, thereby activating the substrate towards nucleophilic attack or other transformations. wikipedia.org

Investigation of C-H Activation and Remote Functionalization

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. For quinoline derivatives, the 8-amino group has been effectively utilized as a directing group to achieve site-selective C-H activation. nih.gov This approach allows for the introduction of various functional groups at positions that are otherwise difficult to access.

While much of the directed C-H activation on quinolines focuses on the C8 position, there is growing interest in the functionalization of more remote C-H bonds. nih.govresearchgate.net This is particularly challenging due to the lack of intrinsic electronic or steric bias at these positions. researchgate.net However, strategies are being developed to achieve remote functionalization, for instance, at the C5 position. Ruthenium-catalyzed C5-sulfonation of N-alkyl-8-aminoquinolines is a notable example. vulcanchem.com

The mechanism for such remote functionalizations can be complex and may involve the formation of a metallacyclic intermediate that brings the catalyst into proximity with the target C-H bond. In some cases, a single electron transfer (SET) mechanism is proposed. nih.gov The development of new catalytic systems and directing groups is crucial for expanding the scope of remote C-H functionalization of the quinoline core. nih.govthieme-connect.com

Kinetic and Thermodynamic Aspects of Reactions

The outcome of chemical reactions is often governed by a delicate balance between kinetic and thermodynamic control. wikipedia.orgdergipark.org.trlibretexts.org This principle is relevant in the synthesis and functionalization of quinoline derivatives.

In competing reaction pathways, the product that forms faster is the kinetic product, while the most stable product is the thermodynamic product. wikipedia.orglibretexts.org Reaction conditions such as temperature, pressure, and solvent can influence whether the kinetic or thermodynamic product is favored. wikipedia.org For example, in some Diels-Alder reactions, the less stable endo isomer is the kinetic product formed at lower temperatures, while the more stable exo isomer is the thermodynamic product favored at higher temperatures after prolonged reaction times. wikipedia.org

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively detailed in the provided context, the principles of kinetic versus thermodynamic control are broadly applicable. For instance, in the functionalization of the quinoline ring, the initial site of attack by an electrophile might be kinetically favored at one position, but rearrangement to a more thermodynamically stable isomer could occur under appropriate conditions. The relative stability of intermediates and products, as well as the activation energies for the different reaction pathways, will ultimately determine the product distribution. wikipedia.org Computational studies can provide valuable insights into the energetics of these processes. nih.govmdpi.com

Spectroscopic and Advanced Analytical Characterization of 5,6 Dimethylquinolin 8 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule and their connectivity. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. For 5,6-Dimethylquinolin-8-amine, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons and the methyl groups.

Research has reported the following characteristic ¹H NMR data for a related compound, 4-Ethyl-5,6-dimethylquinolin-8-amine, which provides insight into the expected signals for the dimethylquinolin-8-amine core. rsc.org The aromatic proton at the 7-position typically appears as a singlet, while the protons on the pyridine (B92270) ring exhibit doublet or multiplet patterns depending on their coupling with adjacent protons. rsc.org The two methyl groups at positions 5 and 6 would each produce a singlet signal, with their exact chemical shifts influenced by their position on the quinoline (B57606) ring. rsc.org

Interactive ¹H NMR Data Table for a Related Quinoline Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | 6.82 | s | - |

| Pyridine Ring Protons | 7.18 - 7.90 | d, m | 7.5 - 8.3 |

| -CH₃ (at C-5 or C-6) | 2.40 | s | - |

| -CH₃ (at C-5 or C-6) | 2.62 | s | - |

| -NH₂ | Broad singlet | - | - |

Note: The data presented is based on a related structure and serves as a representative example. Actual chemical shifts for this compound may vary slightly.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. bhu.ac.in

For this compound, the ¹³C NMR spectrum would show signals for the nine carbons of the quinoline ring system and the two methyl carbons. The chemical shifts of the aromatic carbons are typically found in the range of 110-150 ppm, while the methyl carbons appear at a much higher field (lower ppm value). bhu.ac.in Analysis of ¹³C NMR data for similar quinoline derivatives confirms these general ranges. rsc.org

Interactive ¹³C NMR Data Table for a Related Quinoline Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quaternary Aromatic Carbons | 128.8 - 147.6 |

| Aromatic CH Carbons | 108.7 - 137.4 |

| Methyl Carbons (-CH₃) | 18.7, 22.8 |

Note: The data presented is based on a related structure and serves as a representative example. Actual chemical shifts for this compound may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound. semanticscholar.org For this compound (C₁₁H₁₂N₂), the theoretical exact mass can be calculated and compared to the experimentally determined value from HRMS to confirm its elemental composition. molport.com This technique is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gdut.edu.cnnih.gov The gas chromatograph separates volatile compounds in a mixture, and the mass spectrometer then identifies and quantifies each component as it elutes from the GC column. nih.govd-nb.info GC-MS is particularly useful for assessing the purity of this compound and for identifying any volatile impurities that may be present. mdpi.com The mass spectrum obtained from the GC-MS analysis will show the molecular ion peak corresponding to the mass of this compound, as well as a characteristic fragmentation pattern that can be used for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS is instrumental in confirming the molecular weight and providing insights into its structure through fragmentation analysis.

The electrospray ionization (ESI) technique is commonly employed for the analysis of quinoline derivatives. In positive ion mode, this compound is expected to be readily protonated to form the molecular ion [M+H]⁺. Given the molecular formula C₁₁H₁₂N₂, the calculated molecular weight is 172.23 g/mol . google.com.pg Therefore, a prominent peak at an m/z (mass-to-charge ratio) of 173.24 would be anticipated, corresponding to the [M+H]⁺ ion.

Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. While specific fragmentation data for this compound is not extensively published, analysis of related structures, such as 4-Ethyl-5,6-dimethylquinolin-8-amine, can provide clues. rsc.org The fragmentation would likely involve the loss of methyl groups and cleavage of the quinoline ring system.

| Parameter | Expected Value/Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol google.com.pg |

| Expected [M+H]⁺ Ion | m/z 173.24 |

This table is generated based on theoretical values and data from related compounds.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) Spectroscopy, are crucial for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features. The primary amine (-NH₂) group, the aromatic quinoline ring, and the methyl (-CH₃) substituents all have distinct vibrational frequencies.

Based on general principles for primary amines, two N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. The C-N stretching vibration for aromatic amines typically appears in the 1250-1360 cm⁻¹ range. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations within the quinoline ring system would produce a series of bands in the 1400-1600 cm⁻¹ region.

While a specific FTIR spectrum for this compound is not widely available, data from the related compound 4-Ethyl-5,6-dimethylquinolin-8-amine shows characteristic peaks at 2921 and 2853 cm⁻¹ (C-H stretching), and 1458 and 1376 cm⁻¹ (aromatic ring vibrations), which are consistent with the expected functional groups. rsc.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 (two bands) | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | > 3000 | Quinoline Ring |

| Aliphatic C-H Stretch | < 3000 | Methyl Groups (-CH₃) |

| C=C and C=N Stretch | 1400 - 1600 | Quinoline Ring |

| C-N Stretch | 1250 - 1360 | Aromatic Amine |

This table is generated based on typical infrared absorption frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the quinoline ring in this compound. The spectrum is expected to show distinct absorption maxima (λmax) that are characteristic of the quinoline chromophore.

The position and intensity of these absorption bands can be influenced by the solvent polarity and the pH of the solution, due to the presence of the basic amine group. In a neutral, non-polar solvent, the π → π* transitions of the aromatic system would be the most prominent features. While specific UV-Vis data for this compound is scarce, related quinoline derivatives are known to absorb in the UV region, typically with multiple bands. For instance, research on similar compounds often involves measurements using spectrophotometers like the Varian CARY 300. jku.at

| Parameter | Expected Observation |

| Chromophore | Quinoline Ring |

| Expected Transitions | π → π* |

| Influencing Factors | Solvent Polarity, pH |

This table outlines the expected UV-Vis spectroscopic properties based on the compound's structure.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for determining the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of non-volatile organic compounds. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase.

The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and control the ionization state of the amine. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima. While specific retention times are method-dependent, the conditions can be optimized to achieve good separation from any starting materials or by-products. Patent literature concerning related compounds mentions the use of HPLC for monitoring reaction progress, though specific parameters for this compound are not detailed. google.com.pg

| Parameter | Typical Condition |

| Stationary Phase | Reversed-Phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid) |

| Detection | UV-Vis Detector |

This table describes a typical HPLC setup for the analysis of aromatic amines.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase column, resulting in higher resolution, faster analysis times, and increased sensitivity. A UPLC method for this compound would be analogous to an HPLC method but with significantly shorter run times.

The principles of separation remain the same, typically employing a reversed-phase column and a gradient elution with a mobile phase of water and an organic solvent. UPLC is often coupled with mass spectrometry (UPLC-MS) for enhanced specificity and sensitivity in detection. This combination is particularly powerful for the analysis of complex mixtures and for trace-level quantification.

| Parameter | Typical Condition |

| Stationary Phase | Sub-2 µm Reversed-Phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives |

| Detection | UV-Vis or Mass Spectrometry |

This table describes a typical UPLC setup for the rapid analysis of aromatic amines.

Based on a comprehensive search of available scientific literature, there is no specific experimental data on the electrochemical characterization of the compound this compound. Detailed research findings, such as those obtained from cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy, are not present in the public domain for this specific molecule.

Consequently, it is not possible to provide an article that adheres to the requested outline, as the necessary data for the "Electrochemical Characterization" section, including detailed findings and data tables, does not exist in the searched sources.

While general electrochemical behaviors of related quinoline derivatives have been studied, these findings cannot be accurately extrapolated to create a scientifically precise and detailed characterization for this compound without direct experimental evidence. mdpi.combohrium.comresearchgate.net For instance, studies on other substituted quinolines indicate that the presence and position of functional groups like amino and methyl groups significantly influence the electrochemical properties, such as oxidation and reduction potentials. mdpi.comresearchgate.netvulcanchem.com However, without specific studies on this compound, any discussion would be speculative and would not meet the required standard of a detailed and scientifically accurate report on this particular compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uobaghdad.edu.iq It is particularly effective for predicting the geometric and electronic properties of organic compounds. nih.gov For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and various reactivity descriptors. nih.govmdpi.com

These calculations help in understanding the fundamental characteristics of the molecule. For instance, DFT can be used to calculate bond lengths, bond angles, and dihedral angles of the optimized structure of 5,6-Dimethylquinolin-8-amine. The results of these calculations can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov Furthermore, DFT is used to derive electronic properties like dipole moment, polarizability, and atomic charges, which are crucial for understanding the molecule's interactions. uobaghdad.edu.iq

Table 1: Illustrative DFT-Calculated Properties for Quinoline Derivatives (Note: This table presents typical data obtained for quinoline derivatives from DFT studies and serves as an example of the parameters calculated. Specific values for this compound require dedicated computational analysis.)

| Parameter | Typical Value | Significance |

|---|---|---|

| Total Energy | -552.8 Hartree (example) | Represents the total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment | ~2-4 Debye (example) | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~ -5.5 eV (example) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | ~ -1.0 eV (example) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.5 eV (example) | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. uobaghdad.edu.iq |

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity; a smaller gap generally implies higher reactivity. numberanalytics.comresearchgate.net

For quinoline derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. researchgate.net In this compound, the HOMO is expected to be localized primarily on the amino group and the quinoline ring, indicating these are the primary sites for oxidation or electrophilic attack. Conversely, the LUMO is typically distributed over the heterocyclic ring system, highlighting the areas susceptible to nucleophilic attack or reduction. mdpi.comsemanticscholar.org Analysis of FMOs provides crucial insights into reaction mechanisms and the design of new chemical transformations. libretexts.org

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. chemrxiv.org The MEP surface uses a color spectrum where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.desemanticscholar.org

In quinolin-8-amine derivatives, MEP maps typically show a significant negative potential (red) around the nitrogen atom of the amino group and the heterocyclic nitrogen, identifying them as primary sites for protonation and hydrogen bonding. mdpi.com The hydrogen atoms of the amino group and certain regions of the aromatic rings usually exhibit positive potential (blue), making them potential sites for interaction with nucleophiles. researchgate.net This analysis is instrumental in understanding non-covalent interactions, such as those involved in molecular recognition and the binding of a molecule to a biological target. chemrxiv.org

Reaction Pathway and Transition State Calculations

Computational chemistry allows for the detailed exploration of reaction mechanisms by calculating the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. savemyexams.com A transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state defines the activation energy of the reaction. nih.gov

For this compound, a potential reaction of interest is the intramolecular hydroamination or hydroarylation, similar to processes studied for related N-propargylated anilines which can yield quinolines. rsc.org Theoretical calculations can map out the pathway for such cyclization reactions, determining whether the mechanism is, for example, a 6-exo-dig or 6-endo-dig cyclization. rsc.org Calculations would involve locating the transition state structure for the key bond-forming step and calculating its energy to predict the reaction's feasibility and rate. nih.gov Another example would be modeling the reaction of the amine group with electrophiles like nitrous acid, a common reaction for aromatic amines. msu.edumnstate.edu

In Silico Screening and Molecular Docking Studies (for relevant applications)

In silico screening and molecular docking are computational techniques at the forefront of drug discovery. ijrpr.com Molecular docking predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), and estimates the strength of the interaction, often as a binding affinity or docking score. mdpi.comnih.gov

Quinoline derivatives are known for a wide range of biological activities, including antibacterial and anticancer properties. nih.gov For a potential application of this compound, molecular docking could be used to screen it against various protein targets. For example, it could be docked into the active site of bacterial enzymes like DNA gyrase or human enzymes like topoisomerase IIα to predict its potential as an antibacterial or anticancer agent, respectively. nih.gov The docking results would provide a binding energy value (e.g., in kcal/mol) and visualize the specific interactions (hydrogen bonds, hydrophobic interactions) between the compound and the protein's amino acid residues, guiding further optimization. chemmethod.com

Table 2: Example of Molecular Docking Results for Quinoline Analogs Against a Protein Target (Note: This table is illustrative and shows the type of data generated in docking studies. The compounds and targets are examples from the literature on quinoline derivatives.)

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Fluoroquinoline Analog 1 | E. coli DNA Gyrase B | -7.2 | ASP-73, GLY-77 |

| Fluoroquinoline Analog 2 | E. coli DNA Gyrase B | -6.5 | ASP-73, ILE-78 |

| Phenylhydrazono Phenoxyquinoline | α-amylase | -9.5 | ASP-197, GLU-233 |

| Ciprofloxacin (Reference) | E. coli DNA Gyrase B | -7.2 | ASP-73, SER-47 |

Data adapted from studies on various quinoline derivatives for illustrative purposes. nih.govnih.gov

Structure-Activity Relationship (SAR) Modeling (in relevant applications)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying parts of a molecule and observing the corresponding changes in activity, researchers can build models that predict the activity of new, unsynthesized compounds. nih.gov

For a class of compounds like quinolin-8-amines, an SAR model could be developed to explore their potential as, for example, antimicrobial agents. nih.gov This involves synthesizing a library of analogs of this compound with variations at different positions (e.g., changing the methyl groups, substituting on the other ring). The biological activity of each analog is then measured. Using this data, a quantitative structure-activity relationship (QSAR) model can be built. nih.gov These models often use computational descriptors (e.g., steric, electronic, and hydrophobic parameters) to create a mathematical equation that correlates chemical features with biological activity. rsc.org This allows for the rational design of more potent and selective compounds. researchgate.net

Future Perspectives and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

While classical methods for quinoline (B57606) synthesis like the Skraup and Friedländer reactions are well-established, future research will increasingly focus on developing more sustainable and efficient synthetic protocols for 5,6-Dimethylquinolin-8-amine and its derivatives. The drive towards "green chemistry" aims to reduce hazardous waste, minimize energy consumption, and utilize renewable feedstocks. researchgate.net

Emerging trends in the synthesis of quinoline derivatives that could be applied to this compound include:

Catalytic One-Pot Reactions: Multicomponent reactions (MCRs) that form several bonds in a single operation are highly desirable for their atom and step economy. Future work could focus on developing MCRs that assemble the this compound core from simple, readily available precursors using environmentally benign catalysts. rsc.orgacs.org

Use of Green Solvents and Catalysts: Research is moving towards replacing traditional organic solvents with greener alternatives like water or bio-based solvents. tandfonline.com The use of reusable, solid-supported, or nano-catalysts, such as magnetic nano-particles, can simplify purification and reduce waste. tandfonline.com For instance, copper-catalyzed syntheses of quinolines in water-ethanol mixtures represent a step in this direction. tandfonline.com

Energy-Efficient Methods: Microwave-assisted and ultrasound-promoted syntheses are being explored to accelerate reaction times and improve yields, often under solvent-free conditions. researchgate.nettandfonline.com Applying these energy-efficient techniques could significantly improve the synthesis of quinoline precursors.

Novel Cyclization Strategies: Researchers have developed main group metal-catalyzed methods for the synthesis of related quinolin-8-amines. For example, tin and indium chlorides have been used to catalyze the intramolecular cyclization of N-propargyl anilines to form the quinoline ring system under aerobic conditions. rsc.orgrsc.orgresearchgate.net Adapting such novel catalytic cyclizations could provide alternative and milder pathways to this compound. A future direction for the closely related N,N-dimethylquinolin-8-amine specifically points towards developing solvent-free or improved catalytic methods to enhance sustainability. vulcanchem.com

| Synthetic Strategy | Key Features & Advantages | Relevance to this compound |

| Metal-Catalyzed MCRs | One-pot synthesis, high atom economy, reduced waste. rsc.org | Development of efficient, single-step routes from simple building blocks. |

| Green Solvents/Catalysts | Use of water, ethanol; reusable nano-catalysts. tandfonline.com | Reduces environmental impact and simplifies product isolation. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, often solvent-free. researchgate.nettandfonline.com | Potential for high-throughput synthesis and process intensification. |

| Novel Cyclization Methods | Main group metal catalysis (e.g., Sn, In), milder conditions. rsc.orgrsc.org | Provides alternative synthetic pathways avoiding harsh reagents. |

Integration with Flow Chemistry and Automation

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. cam.ac.ukresearchgate.net This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and complex heterocyclic compounds. rsc.org

Future research on this compound is likely to embrace flow chemistry for several reasons:

Enhanced Safety and Control: Many quinoline syntheses involve exothermic reactions or hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control and the safe handling of reactive intermediates. cam.ac.uk

Process Optimization and Automation: Automated flow chemistry platforms enable rapid screening of reaction parameters (temperature, pressure, catalyst loading, residence time) to quickly identify optimal conditions. rsc.org This can accelerate the development of robust synthetic routes for this compound derivatives.

Telescoped Synthesis: Flow systems allow for the "telescoping" of multiple synthetic steps into a continuous sequence without isolating intermediates. This significantly reduces waste, time, and resources, moving towards a more streamlined production process.

On-Demand Manufacturing: Automated flow systems facilitate the on-demand production of chemical compounds, which is a growing need in the pharmaceutical industry to respond to fluctuating market demands and prevent drug shortages. rsc.org

While specific examples of the flow synthesis of this compound are not yet prevalent, the extensive application of this technology to other heterocyclic and API syntheses provides a clear roadmap for its future implementation. cam.ac.ukresearchgate.net

Advanced Computational Modeling for Predictive Research

Computational chemistry is an indispensable tool for modern drug discovery and materials science, allowing researchers to predict molecular properties and guide experimental work. For this compound, advanced computational modeling represents a significant area for future exploration.

Predicting Physicochemical and Biological Properties (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or toxicity. This predictive approach can prioritize the synthesis of compounds with the most promising profiles, saving time and resources.

Understanding Reactivity with DFT: Density Functional Theory (DFT) calculations are powerful for elucidating the electronic structure and predicting the reactivity of molecules. daneshyari.com For instance, DFT studies on related dimethyl-substituted quinolines have been used to investigate their structural and electronic features. researchgate.net Similar calculations on this compound could predict sites of electrophilic or nucleophilic attack, guiding the design of new functionalization reactions. mdpi.com Computational analysis of the electrostatic potential of the closely related N,N-dimethylquinolin-8-amine has already been used to explain its formylation reactivity. mdpi.com

Modeling Interactions with Biological Targets: Molecular docking and molecular dynamics simulations can be used to predict how this compound and its analogues bind to biological targets like enzymes or receptors. This is crucial for rational drug design, helping to optimize ligand-target interactions for improved potency and selectivity.

| Computational Method | Application Area | Potential Insights for this compound |

| QSAR | Predictive Toxicology/Pharmacology | Guide design of derivatives with enhanced activity and lower toxicity. |

| DFT | Reactivity & Electronic Structure | Predict reaction sites for functionalization; explain spectroscopic properties. daneshyari.comresearchgate.net |

| Molecular Docking | Drug Design & Discovery | Model binding modes with biological targets to design potent inhibitors. |

Exploration of New Catalytic Transformations

The unique structure of this compound, featuring a bidentate N,N-chelating site and an electron-rich aromatic system, makes it a promising candidate for applications in catalysis, both as a ligand and as a substrate.

As a Directing Group and Ligand: The 8-aminoquinoline (B160924) moiety is a well-established directing group in transition metal-catalyzed C-H functionalization, facilitating reactions at otherwise unreactive positions of the quinoline core. nih.gov Future research could explore the unique steric and electronic influence of the 5,6-dimethyl substitution pattern on the efficiency and selectivity of such reactions. Furthermore, this compound can serve as a ligand for various metals, creating novel catalysts. For example, related quinolin-8-olate ligands have been used to create aluminum complexes for ring-opening polymerization. mdpi.comresearchgate.net

As a Substrate for C-H Functionalization: The quinoline ring itself is a target for direct functionalization. Research into the palladium-catalyzed C-H functionalization of related quinolines is an active field. nih.gov Ruthenium-catalyzed C5-sulfonation of N,N-dimethylquinolin-8-amine demonstrates the feasibility of regioselective functionalization. vulcanchem.com Future work could expand this to introduce a wide range of functional groups (e.g., aryl, alkyl, amino) onto the this compound scaffold, rapidly generating libraries of new compounds. Gold-catalyzed reactions are also emerging as a powerful tool for C-H functionalization and the synthesis of quinoline systems. ecnu.edu.cn

Application in Niche Areas of Chemical Biology

Chemical biology relies on small molecules to probe and manipulate biological systems. The structural and potential photophysical properties of quinoline derivatives make them attractive scaffolds for creating new chemical tools.

Development of Fluorescent Probes: Quinolines are known fluorophores. A highly tunable fluorescent scaffold based on a dimethylamino-quinoline core has been developed for live-cell imaging. nih.gov By strategically modifying the this compound structure, it may be possible to design novel fluorescent sensors that respond to specific analytes, changes in the microenvironment (e.g., pH, polarity), or interaction with biomolecules. The amine functionality provides a convenient handle for conjugation to other molecules.

Photoremovable Protecting Groups: The related N,N-dimethylquinolin-8-amine has been shown to function as a photoremovable protecting group, where irradiation with UV light triggers the release of a protected amine. vulcanchem.com This suggests that this compound derivatives could be developed as photocages for the controlled release of bioactive molecules in biological systems, enabling precise spatiotemporal control over their function.

Molecular Scaffolds for Drug Discovery: The core structure of this compound can serve as a starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents. Its ability to act as a metal-chelating agent could be exploited in the design of drugs that target metalloenzymes or modulate metal ion homeostasis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.